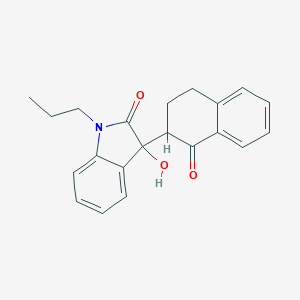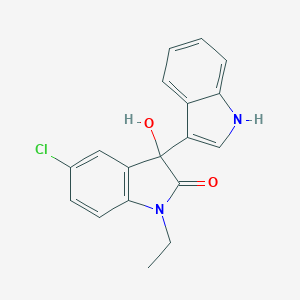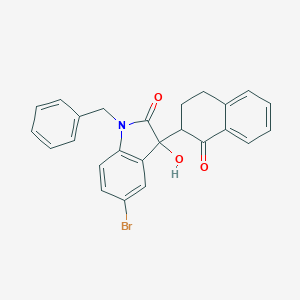![molecular formula C19H26N2O3S B272231 1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine, also known as BSN-1, is a chemical compound that has garnered significant attention from the scientific community due to its potential in various research applications.
Mecanismo De Acción
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine's mechanism of action is not well understood, but it is thought to involve the modulation of ion channels and the inhibition of cancer cell growth. Its ability to selectively bind to metal ions may also play a role in its mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channels, and the detection of metal ions. Its ability to selectively bind to metal ions may also have potential applications in the field of environmental monitoring.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine's advantages for lab experiments include its potential as a fluorescent probe for detecting metal ions and its potential anti-cancer properties. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Direcciones Futuras
There are several future directions for 1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine research, including further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in environmental monitoring. Additionally, its potential as a modulator of ion channels and its anti-cancer properties warrant further investigation and could lead to the development of novel therapeutic agents.
Métodos De Síntesis
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine can be synthesized through a multi-step process involving the reaction of 4-butoxynaphthalene with piperazine and sulfonyl chloride. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine has shown promise in various research applications, including its use as a fluorescent probe for detecting metal ions, a potential anti-cancer agent, and a modulator of ion channels. Its ability to selectively bind to metal ions and its potential anti-cancer properties make it a valuable tool in the field of medicinal chemistry.
Propiedades
Fórmula molecular |
C19H26N2O3S |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1-(4-butoxynaphthalen-1-yl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C19H26N2O3S/c1-3-4-15-24-18-9-10-19(17-8-6-5-7-16(17)18)25(22,23)21-13-11-20(2)12-14-21/h5-10H,3-4,11-15H2,1-2H3 |
Clave InChI |
OMSZCONOOLJONE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C |
SMILES canónico |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272148.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272149.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272151.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272152.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272153.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272155.png)
![1-(3,4-dimethoxybenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272156.png)
![2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B272160.png)

![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272164.png)
![3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272167.png)


